molecular formula C8H2Cl2I3NO2 B134352 5-Amino-2,4,6-triiodoisophthaloyl dichloride CAS No. 37441-29-5

5-Amino-2,4,6-triiodoisophthaloyl dichloride

Cat. No. B134352
CAS RN: 37441-29-5
M. Wt: 595.72 g/mol
InChI Key: FBJVWRITWDYUAC-UHFFFAOYSA-N
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Description

5-Amino-2,4,6-triiodoisophthaloyl dichloride is a chemical compound that serves as a key intermediate in the synthesis of iodinated X-ray contrast agents. The importance of this compound lies in its role in the production of contrast media, which are essential for enhancing the visibility of internal structures in X-ray based imaging techniques .

Synthesis Analysis

The synthesis of 5-Amino-2,4,6-triiodoisophthaloyl dichloride and its derivatives has been the subject of several studies. One approach involves the acyl chlorination and amidation of 5-amino-2,4,6-triiodoisophthalic acid, resulting in a high overall yield of 95.4% . Another study describes a three-step synthesis from isophthalic acid involving nitration, reduction, and iodination, with an overall yield of 51.6% . A similar three-step procedure, including amidation, reduction, and iodization, was used to synthesize a related compound, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, with a total yield of 79% . Optimization of the chlorination process for 5-amino-2,4,6-triiodoisophthalic acid has also been reported, which is crucial for the scalable production of the acid chloride derivative .

Molecular Structure Analysis

The molecular structure of 5-Amino-2,4,6-triiodoisophthaloyl dichloride is characterized by the presence of three iodine atoms and two chlorine atoms attached to an isophthalic acid backbone. The compound's structure has been confirmed through various spectroscopic methods, including IR, UV, 1H NMR, and 13C NMR . Additionally, the structure of related macrocyclic esters derived from isophthaloyl dichloride has been studied, revealing the importance of the imide hinge and the conformational flexibility of the isophthaloyl group for macrocycle formation .

Chemical Reactions Analysis

The reactivity of 5-Amino-2,4,6-triiodoisophthaloyl dichloride and its derivatives has been explored in the context of X-ray contrast agent synthesis. The compound undergoes various chemical reactions, including acyl chlorination, amidation, nitration, reduction, and iodination, as part of its synthesis . Furthermore, an anaerobic mixed culture has been shown to reductively deiodinate 5-amino-2,4,6-triiodoisophthalic acid, indicating potential pathways for its biodegradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2,4,6-triiodoisophthaloyl dichloride are influenced by its functional groups and the presence of heavy iodine atoms. The melting point, as well as IR and NMR spectra, have been used to characterize the compound and confirm its purity . The compound's solubility, stability, and reactivity under various conditions are essential for its application in the synthesis of contrast agents and are likely influenced by the electron-rich nature of the iodine substituents and the reactivity of the acid chloride groups .

Scientific Research Applications

Phasing Tool for Protein Structure Determination

5-Amino-2,4,6-triiodoisophthaloyl dichloride has been utilized in protein crystallography. Specifically, 5-Amino-2,4,6-tribromoisophthalic acid, a closely related compound, serves as a phasing tool for determining protein structures via MAD (Multi-wavelength Anomalous Dispersion) phasing. This marks it as part of a novel class of compounds useful for heavy-atom derivatization in protein interactions (Beck, Gruene, & Sheldrick, 2010).

Synthesis Improvement for Industrial Manufacture

The synthesis process of derivatives of 5-Amino-2,4,6-triiodoisophthaloyl dichloride has been optimized. For instance, L-5-(2-acetoxy-propionylamino)-2,4,6-triiodoisophthaloyl dichloride was synthesized with an improved process, enhancing the overall yield and proving suitable for industrial manufacturing (Wang Hongyong, 2009).

Fluorescent Organic Probes in Environmental Monitoring

The compound's derivatives have been used in designing fluorescent organic probes for detecting environmental contaminants. Specifically, variants with different numbers of amino groups were developed to detect 2,4,6-trinitrophenol (TNP) in water, demonstrating high selectivity and rapid detection capabilities (Das & Mandal, 2018).

Anaerobic Bacterial Dehalogenation Research

In environmental microbiology, 5-Amino-2,4,6-triiodoisophthalic acid (ATIA) has been studied for its reductive dehalogenation by anaerobic bacterial cultures. This research helps understand the microbial degradation pathways of triiodinated contrast media in wastewater treatment (Lecouturier, Rochex, & Lebeault, 2003).

Medical Intermediate Synthesis

It's a key intermediate in synthesizing nonionic iodinated X-ray contrast agents. A detailed synthesis method starting from isophthalic acid has been described, showcasing its importance in medical imaging (Fei, 2001).

Protein Crystal Incorporation

The compound has been explored for its incorporation into protein crystals for X-ray crystallography. It's part of a class of compounds combining heavy atoms with functional groups for protein interactions, aiding in experimental phasing (Beck, da Cunha, & Sheldrick, 2009).

Safety And Hazards

When handling 5-Amino-2,4,6-triiodoisophthaloyl dichloride, it is recommended to wear suitable protective clothing . Avoid contact with skin and eyes . Avoid formation of dust and aerosols . Use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2I3NO2/c9-7(15)1-3(11)2(8(10)16)5(13)6(14)4(1)12/h14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVWRITWDYUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)C(=O)Cl)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190891
Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Molecular Weight

595.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4,6-triiodoisophthaloyl dichloride

CAS RN

37441-29-5
Record name 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
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Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Record name 5-amino-2,4,6-triiodo-1,3-benzenedicarbonyldichloride
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Record name 1,3-Benzenedicarbonyl dichloride, 5-amino-2,4,6-triiodo
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Record name 5-AMINO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
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Synthesis routes and methods I

Procedure details

To a reaction flask, 4.23 g (0.025 mole) of 2-chloro-1,3-dimethylimidazolinium chloride, 5.58 g (0.01 mole) of 5-amino-2,4,6-triiodoisophthalic acid and 80 g of toluene were charged and reacted at 105°-110° C. for 4 hours. Thereafter, the reaction mass was cooled and toluene was removed under reduced pressure. To the concentrate thus obtained, 100 ml of hexane was added to crystallize 5-amino-2,4,6-triiodoisophthaloyl dichloride. The precipitate was filtered and dried under reduced pressure to obtain 5.65 g (95% yield) of 5-amino-2,4,6-triiodoisophthaloyl dichloride as white crystals.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
5.58 g
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reactant
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Quantity
80 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same procedures as described in Example 7 were carried out except that the reaction of 5-amino-2,4,6-triiodoisophthalic acid and 2-chloro-1,3-dimethylimidazolinium chloride was carried out at 90°-95° C. for 6 hours. 5-Amino-2,4,6-triiodoisophthaloyl dichloride thus obtained was 5.53 g (93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Wu, MH Xie, P Zou, YL Liu, YJ He - Acta Crystallographica Section …, 2010 - scripts.iucr.org
The title compound, C12H12I3NO4, crystallizes with two molecules in an asymmetric unit. In one of the molecules, the conformation of the O—C—O—C in one ester group is cis and …
Number of citations: 7 scripts.iucr.org
P Zou, SN Luo, MH Xie, YL Liu, J Wu - … Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C10H8I3NO4, crystallizes with two molecules in the asymmetric unit. The I atoms and the benzene ring plane in the two molecules are approximately coplanar, the I …
Number of citations: 2 scripts.iucr.org
Y Jung, HS Hwang, K Na - Biomaterials, 2018 - Elsevier
Computed tomography (CT) with contrast plays an important role as a clinical diagnostic tool but still has a limited diagnostic range. In this work, we developed a novel injectable iodine-…
Number of citations: 10 www.sciencedirect.com
R Parkesh, W Gowin, TC Lee… - Organic & biomolecular …, 2006 - pubs.rsc.org
The design and synthesis of several novel X-ray contrast agents 1–3, developed for targeting bone structures, and in particularly microcracks in bones, using CT (Computer Tomography…
Number of citations: 34 pubs.rsc.org

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